Methyl 5-bromo-3-methoxybenzofuran-2-carboxylate
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Overview
Description
Methyl 5-bromo-3-methoxybenzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities and potential applications in medicinal chemistry. This compound, characterized by the presence of a bromine atom at the 5-position, a methoxy group at the 3-position, and a carboxylate ester at the 2-position of the benzofuran ring, is of particular interest due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-3-methoxybenzofuran-2-carboxylate typically involves the bromination of 3-methoxybenzofuran followed by esterification. One common method includes the following steps:
Bromination: 3-methoxybenzofuran is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 5-position.
Esterification: The resulting 5-bromo-3-methoxybenzofuran is then reacted with methanol and a catalytic amount of sulfuric acid to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-bromo-3-methoxybenzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as zinc in acetic acid.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Zinc in acetic acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 5-hydroxy-3-methoxybenzofuran-2-carboxylate.
Reduction: 3-methoxybenzofuran-2-carboxylate.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-bromo-3-methoxybenzofuran-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-3-methoxybenzofuran-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and methoxy group contribute to its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Methyl 5-bromo-2-methoxybenzofuran-3-carboxylate: Similar structure but with different substitution pattern.
Methyl 5-chloro-3-methoxybenzofuran-2-carboxylate: Chlorine atom instead of bromine.
Methyl 5-bromo-3-hydroxybenzofuran-2-carboxylate: Hydroxy group instead of methoxy.
Uniqueness: Methyl 5-bromo-3-methoxybenzofuran-2-carboxylate is unique due to the specific positioning of the bromine and methoxy groups, which influence its chemical reactivity and biological activity. This distinct structure makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H9BrO4 |
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Molecular Weight |
285.09 g/mol |
IUPAC Name |
methyl 5-bromo-3-methoxy-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C11H9BrO4/c1-14-9-7-5-6(12)3-4-8(7)16-10(9)11(13)15-2/h3-5H,1-2H3 |
InChI Key |
DASOBEBVYXLRRV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(OC2=C1C=C(C=C2)Br)C(=O)OC |
Origin of Product |
United States |
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